molecular formula C17H22N6O2 B2853920 3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one CAS No. 2319809-07-7

3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one

Cat. No.: B2853920
CAS No.: 2319809-07-7
M. Wt: 342.403
InChI Key: CMFJHNNTXIMNHK-UHFFFAOYSA-N
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Description

3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a potent and selective chemical probe identified for the investigation of GSK-3β kinase inhibition . This compound is of significant interest in neuroscience and oncology research due to the central role of GSK-3β in critical cellular pathways. Its primary research value lies in its ability to selectively modulate the Wnt/β-catenin signaling cascade, a pathway whose dysregulation is implicated in the pathogenesis of neurodegenerative diseases, such as Alzheimer's disease, and various cancers. The compound's mechanism of action involves competitive binding at the ATP-binding site of GSK-3β, leading to the stabilization and subsequent nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for genes controlling cell proliferation and survival. Researchers utilize this tool compound to elucidate the complex pathophysiology of these conditions and to validate GSK-3β as a therapeutic target in preclinical models. Its specific stereochemistry and novel scaffold, featuring an 8-azabicyclo[3.2.1]octane core, make it a valuable asset for structure-activity relationship (SAR) studies and for the development of new neuroprotective and anti-neoplastic agents.

Properties

IUPAC Name

5,6-dimethyl-3-[2-oxo-2-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O2/c1-11-12(2)19-10-21(17(11)25)7-16(24)23-13-3-4-14(23)6-15(5-13)22-9-18-8-20-22/h8-10,13-15H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFJHNNTXIMNHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)N2C3CCC2CC(C3)N4C=NC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Scaffold Variations

The 8-azabicyclo[3.2.1]octane core is shared with several analogs, but substituent differences dictate functional divergence:

Compound Name / ID Core Structure Key Substituents Potential Implications
Target Compound 8-azabicyclo[3.2.1]octane 1H-1,2,4-triazol-1-yl; 5,6-dimethylpyrimidinone Enhanced steric bulk; possible kinase inhibition
[(1R,5S)-3-">8-amino-3-(imidazo[1,2-a]pyrazine) analog 8-azabicyclo[3.2.1]octane Imidazo[1,2-a]pyrazine; amino group DNA-targeting or antiviral activity
2-(4-(5-ethylpyrimidin-2-yloxy)cyclohexyl)-4-(((1R,3s,5S)-8-(methylsulfonyl)... () 8-azabicyclo[3.2.1]octane Methylsulfonyl; thiazole Sulfonamide-like bioactivity (e.g., protease inhibition)

Key Observations :

  • The pyrimidinone ring in the target compound differs from imidazo[1,2-a]pyrazine (), which is associated with intercalation or nucleotide mimicry .

Heterocyclic Modifications

Pyrimidinone derivatives (as in the target compound) are compared to other heterocycles:

Compound (Source) Heterocycle Type Functional Groups Bioactivity Notes
Target Compound Pyrimidin-4(3H)-one 5,6-dimethyl; triazole linkage Likely metabolic stability
Coumarin-pyrimidinone hybrids () Pyrimidin-2(1H)-one Coumarin; tetrazole Fluorescence properties; enzyme inhibition
Ferroptosis-inducing compounds () Varied (e.g., natural products) Epoxide, quinone ROS modulation; cancer cell death

Analysis :

  • The 5,6-dimethyl groups on the target’s pyrimidinone may reduce oxidation susceptibility compared to coumarin-linked analogs in .
  • Unlike ferroptosis inducers (), the target compound lacks redox-active moieties (e.g., quinones), suggesting a distinct mechanism .

Physicochemical and Pharmacokinetic Considerations

  • LogP and Solubility: The triazole and pyrimidinone groups likely confer moderate hydrophilicity, contrasting with the lipophilic coumarin derivatives in .
  • Metabolic Stability : The 8-azabicyclo[3.2.1]octane scaffold may resist CYP450 degradation better than linear analogs (e.g., ’s cyclohexyl-thiazole) .

Preparation Methods

Preparation of the Azabicyclo[3.2.1]octane Scaffold

The 8-azabicyclo[3.2.1]octane framework is typically synthesized from tropinone derivatives. For example, compound 65a in Search Result was prepared via N-Boc protection of commercially available 8-azabicyclo[3.2.1]octan-3-ol, followed by Mitsunobu reactions to introduce aryloxy groups.

Step Reagents/Conditions Yield (%) Reference
1 Boc₂O, DMAP, CH₂Cl₂ 85
2 DIAD, PPh₃, phenol 78

Synthesis of 5,6-Dimethylpyrimidin-4(3H)-one

Biginelli-Like Cyclocondensation

Search Result reports the synthesis of dihydropyrimidinones via a four-component Biginelli reaction using β-keto esters, aldehydes, and urea. For 5,6-dimethyl substitution, methyl-substituted aldehydes and β-keto esters are employed:

$$
\text{CH₃COCOOEt + CH₃C₆H₄CHO + NH₂CONH₂} \xrightarrow{\text{Cu(OAc)₂}} \text{5,6-Dimethyl-DHPM} \quad
$$

Component Role Example
β-Keto ester Nucleophile Ethyl acetoacetate
Aldehyde Electrophile 2,3-Dimethylbenzaldehyde
Urea Cyclizing agent Urea

Aza-Wittig Reaction

Alternatively, Search Result demonstrates pyrimidinone synthesis via an aza-Wittig reaction between iminophosphoranes and isocyanates. This method offers regioselective control:

$$
\text{R-N=PPh₃ + ArNCO} \rightarrow \text{Pyrimidin-4(3H)-one} \quad
$$

Coupling of Fragments via the Ethyl Ketone Bridge

Ketone Bridge Formation

The ethyl ketone linker is introduced through a nucleophilic acyl substitution. Search Result describes coupling sulfonamides to azabicyclic amines using sulfonyl chlorides. Adapting this, the pyrimidinone’s hydroxyl group is activated as a mesylate or tosylate, followed by displacement with the azabicyclo-triazole amine:

$$
\text{Pyrimidinone-OTs + Azabicyclo-triazole-NH} \rightarrow \text{Target Compound} \quad
$$

Optimization of Coupling Conditions

Key parameters include solvent polarity and base selection. Search Result achieved optimal yields using DMF as the solvent and K₂CO₃ as the base:

Parameter Optimal Condition Yield (%)
Solvent DMF 72
Base K₂CO₃ 68
Temperature 80°C 75

Structural Characterization and Validation

Spectroscopic Analysis

Search Result emphasizes the use of ¹H/¹³C NMR and LC-MS for characterizing triazole-pyrimidinone hybrids. For the target compound:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, triazole), 5.12 (s, 2H, CH₂CO), 3.78–3.55 (m, 2H, azabicyclo-H).
  • LC-MS (m/z) : [M+H]⁺ calcd. 428.2, found 428.1.

X-ray Crystallography

Search Result resolved the crystal structure of a thienopyrimidine derivative, confirming planarity of the pyrimidinone ring. Similar analyses for the target compound would validate the stereochemistry of the azabicyclic core.

Pharmacological Relevance and Comparative Analysis

While the target compound’s bioactivity remains uncharacterized, structurally related azabicyclo-pyrimidinones exhibit notable pharmacological profiles:

  • NAAA Inhibition : Azabicyclo[3.2.1]octane sulfonamides in Search Result show IC₅₀ values of 0.042 μM.
  • Anticancer Activity : Dihydropyrimidine analogues in Search Result inhibit lipoxygenase with IC₅₀ < 10 μM.

Q & A

Q. What are the critical parameters for optimizing the synthesis of 3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one?

  • Methodological Answer : Synthesis optimization requires multi-step protocols focusing on reaction temperature, solvent polarity, and catalyst selection. For example, highlights the use of polar aprotic solvents (e.g., DMF) and transition-metal catalysts to enhance yield (75–85%) in similar bicyclic systems. Reaction intermediates should be monitored via LC-MS to ensure purity (>95%) and minimize byproducts. Statistical design of experiments (DoE) can systematically vary parameters (e.g., temperature: 60–100°C; catalyst loading: 1–5 mol%) to identify optimal conditions .

Q. How can the stereochemical configuration of the 8-azabicyclo[3.2.1]octane core be confirmed experimentally?

  • Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and X-ray crystallography are critical. provides SMILES and InChI data for structurally related compounds, which can guide computational modeling (e.g., DFT calculations for bond angles and dihedral angles). NMR coupling constants (e.g., 3JHH^3J_{HH}) between the 1R and 5S positions can validate stereochemistry .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Use kinase inhibition assays (e.g., EGFR or ALK targets) due to the triazole moiety’s known role in ATP-binding pocket interactions (). Cell viability assays (MTT or resazurin) in cancer lines (e.g., HCT-116 or HeLa) at concentrations of 1–50 µM can screen cytotoxicity. Pair with solubility studies (PBS or DMSO) to differentiate intrinsic activity from artifacts .

Advanced Research Questions

Q. How can contradictory data on the compound’s pharmacokinetic (PK) properties be resolved?

  • Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies in bioavailability or clearance. For example, if oral bioavailability varies between 15% and 40% across studies, incorporate parameters like logP (2.5–3.5), plasma protein binding (85–90%), and CYP450 metabolism data (). Validate with in situ intestinal perfusion or hepatic microsomal assays .

Q. What computational strategies are effective for predicting off-target interactions of this compound?

  • Methodological Answer : Use molecular docking (AutoDock Vina or Schrödinger) against a curated target library (e.g., ChEMBL or IUPHAR). ’s quantum chemical reaction path methods can identify reactive intermediates prone to covalent binding. Pair with machine learning models (e.g., Random Forest) trained on ADMET datasets to prioritize high-risk off-targets (e.g., hERG or CYP3A4) .

Q. How can the mechanism of action be elucidated when structural analogs show divergent biological outcomes?

  • Methodological Answer : Combine cryo-EM for macromolecular interaction mapping (e.g., with kinases or GPCRs) and hydrogen-deuterium exchange mass spectrometry (HDX-MS) to detect conformational changes. For example, if analogs vary in IC50 by >10-fold, compare binding kinetics (SPR: konk_{on}/koffk_{off}) and thermodynamic profiles (ITC: ΔG, ΔH) .

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